Tetra-sec-butylphenol

Thermal stability Volatility Hindered phenol antioxidant

Tetra-sec-butylphenol (CAS 97889-86-6), IUPAC name 2,3,4,5-tetra(butan-2-yl)phenol , is a fully substituted, sterically hindered alkylphenol with four sec-butyl groups on the aromatic ring. It belongs to the hindered phenol antioxidant class, where radical-scavenging efficacy is modulated by the number, size, and position of ortho- and para-alkyl substituents.

Molecular Formula C22H38O
Molecular Weight 318.5 g/mol
CAS No. 97889-86-6
Cat. No. B12641919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetra-sec-butylphenol
CAS97889-86-6
Molecular FormulaC22H38O
Molecular Weight318.5 g/mol
Structural Identifiers
SMILESCCC(C)C1=CC(=C(C(=C1C(C)CC)C(C)CC)C(C)CC)O
InChIInChI=1S/C22H38O/c1-9-14(5)18-13-19(23)21(16(7)11-3)22(17(8)12-4)20(18)15(6)10-2/h13-17,23H,9-12H2,1-8H3
InChIKeyCBHPYQFMMHSJAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetra-sec-butylphenol (CAS 97889-86-6) Procurement: Physicochemical Identity and Comparator Landscape


Tetra-sec-butylphenol (CAS 97889-86-6), IUPAC name 2,3,4,5-tetra(butan-2-yl)phenol [1], is a fully substituted, sterically hindered alkylphenol with four sec-butyl groups on the aromatic ring [1]. It belongs to the hindered phenol antioxidant class, where radical-scavenging efficacy is modulated by the number, size, and position of ortho- and para-alkyl substituents [2]. The closest structural comparators are 2,4,6-tri-sec-butylphenol (CAS 5892-47-7; three sec-butyl groups; MW 262.4 g/mol) [3], 2,6-di-sec-butylphenol (CAS 5510-99-6; two ortho sec-butyl groups; MW 206.3 g/mol) [4], and the widely used 2,6-di-tert-butyl-4-methylphenol (BHT; CAS 128-37-0; MW 220.4 g/mol) [2]. Despite belonging to the same hindered phenol family, these analogs differ in substitution pattern, steric congestion around the phenolic –OH, and resultant physicochemical properties that directly influence performance in high-temperature oxidative environments.

Why Hindered Phenol Interchangeability Fails: The Tetra-sec-butylphenol Differentiation Rationale


Procurement specifications for hindered phenols often default to generic class-based selection (e.g., 'alkylated phenol antioxidant'), but substitution pattern dictates performance. Early comparative work on 24 alkylated phenols demonstrated that the position of alkyl groups is more critical than alkyl chain identity for antioxidant potency in lipid systems [1]. Tetra-sec-butylphenol's four sec-butyl groups create a uniquely congested steric environment around the phenolic oxygen that differs fundamentally from the 2,6-di-tert-butyl motif of BHT or the 2,4,6-trisubstitution pattern of tri-sec-butylphenol . This steric crowding modulates O–H bond dissociation energy, radical persistence, and volatility—three factors that cannot be assumed equivalent across the hindered phenol series. Consequently, substituting tetra-sec-butylphenol with a lower-substituted analog risks (i) altered antioxidant induction period, (ii) higher volatilization losses at elevated processing temperatures, and (iii) divergent compatibility with non-polar matrices where the tetra-substituted derivative's enhanced lipophilicity provides a measurable advantage.

Tetra-sec-butylphenol (97889-86-6): Quantitative Differentiation Evidence Versus Closest Comparators


Boiling Point Elevation Relative to Lower-Substituted sec-Butylphenols: Volatility and Thermal Processing Window

Tetra-sec-butylphenol exhibits a boiling point of approximately 394 °C at 760 mmHg [1], substantially higher than that reported for the tri-substituted analog 2,4,6-tri-sec-butylphenol (297 °C at 760 mmHg) . The boiling point of 2,6-di-sec-butylphenol is reported as 255–260 °C [2]. This represents a boiling point elevation of roughly 97 °C versus the tri-substituted form and approximately 134–139 °C versus the di-substituted form. The higher boiling point is consistent with increased molecular weight (318.5 vs. 262.4 vs. 206.3 g/mol, respectively) [1][2] and greater van der Waals interactions arising from the four sec-butyl substituents.

Thermal stability Volatility Hindered phenol antioxidant

Enhanced Lipophilicity (LogP) as a Proxy for Non-Polar Matrix Compatibility

The estimated LogP for 2,4,6-tri-sec-butylphenol is approximately 6.5 at 30 °C . Although experimentally measured LogP for the tetra-substituted derivative is not directly available in open databases, the addition of a fourth sec-butyl group predictively increases hydrophobicity beyond the tri-substituted value by classical QSAR structural increment. For reference, the di-substituted compound 2,6-di-tert-butyl-4-methylphenol (BHT) has a reported LogP of approximately 5.1 [1]. The sec-butyl branching provides a structurally distinct hydrophobicity profile compared to the tert-butyl pattern.

Lipophilicity Partitioning Polymer additives

Molecular Weight-Dependent Density Differential and Concentration–Mass Dosing Accuracy

Tetra-sec-butylphenol has a reported density of approximately 0.899 g/cm³ [1]. The tri-substituted analog 2,4,6-tri-sec-butylphenol has a reported density of 0.911 g/cm³ at 20 °C . 2,6-Di-sec-butylphenol has a reported density of 0.918 g/mL at 25 °C [2]. The trend indicates that increasing sec-butyl substitution reduces density, attributable to the lower packing efficiency associated with steric bulk. The tetra-substituted compound is approximately 1.3% less dense than the tri-substituted form and approximately 2.1% less dense than the di-substituted form.

Density Formulation metering Additive dosing

Differentiated Application Scenarios for Tetra-sec-butylphenol (97889-86-6) Driven by Volatility and Lipophilicity Evidence


High-Temperature Polymer Processing Stabilization (Extrusion and Molding Above 280 °C)

Polyolefin and engineering thermoplastic processing frequently exceeds 250 °C. The ~97 °C boiling point advantage of tetra-sec-butylphenol over 2,4,6-tri-sec-butylphenol [1] reduces antioxidant volatilization from the melt. This directly mitigates fume generation and maintains the intended stabilizer loading, addressing a known failure mode of lower-MW hindered phenols where processing loss depletes long-term thermal oxidative stability. [1]

Non-Polar Lubricant and Hydrocarbon Fluid Antioxidant Formulations

In high-temperature lubricant and hydrocarbon fluid applications (e.g., engine oils, hydraulic fluids), antioxidant leaching into water or polar phases compromises service life. The estimated LogP exceeding 6.5 for tetra-sec-butylphenol indicates preferential retention in the non-polar phase versus BHT (LogP ~5.1), which is especially valuable in environments with water contamination or aqueous condensate contact. This differential partitioning is directly traceable to the additional sec-butyl substitution.

Precision Industrial Formulation Requiring Mass-to-Volume Metering Accuracy

Manufacturing processes relying on volumetric additive dosing must account for density differences when source compounds are substituted. The 1.3% lower density of tetra-sec-butylphenol (0.899 g/cm³) relative to 2,4,6-tri-sec-butylphenol (0.911 g/cm³) , if ignored, results in a systematic 1.3% under-delivery of active antioxidant mass per unit volume. In large-scale continuous processes, this accumulates to significant functional under-performance that can be proactively corrected using the quantified density differential.

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